molecular formula C11H19NO5 B2833188 Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate CAS No. 222727-35-7

Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate

Cat. No.: B2833188
CAS No.: 222727-35-7
M. Wt: 245.275
InChI Key: COSQCBGGUXHPQO-DGFRNANFSA-N
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Description

Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate is a cyclobutane-derived organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group at the 3-position, and a methyl ester at the 1-position. This structure positions it as a versatile intermediate in pharmaceutical synthesis, particularly for constrained peptidomimetics or small-molecule drugs requiring rigid, stereodefined scaffolds.

Key structural attributes:

  • Functional groups: Boc-protected amine, hydroxyl, methyl ester.
  • Stereochemistry: The 3-hydroxy group’s spatial arrangement may influence reactivity and biological activity.

Properties

IUPAC Name

methyl 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(14)16-4)5-7(13)6-11/h7,13H,5-6H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSQCBGGUXHPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222727-35-7, 191110-53-9
Record name methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate
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Record name methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate is a compound of significant interest in the field of organic chemistry and medicinal research. This compound, often referred to by its systematic name, exhibits various biological activities that make it a candidate for further exploration in therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.3 g/mol
  • CAS Number : 1262141-51-4

Structural Characteristics

The compound features a cyclobutane ring with a hydroxyl group and a tert-butoxycarbonyl (Boc) amino group, which contributes to its reactivity and potential biological effects.

Research indicates that this compound may interact with various biological targets, potentially influencing metabolic pathways. The presence of the Boc group enhances stability and solubility, which may facilitate its absorption and bioavailability in biological systems.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds similar to this compound. For instance, derivatives of cyclobutane structures have shown promising activity against a range of bacteria and fungi, suggesting that this compound may possess similar properties.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines have yielded encouraging results. The mechanism appears to involve apoptosis induction in cancer cells, highlighting its potential as an anticancer agent.

Case Studies

  • Study on Anticancer Activity :
    • A study conducted on human breast cancer cell lines reported that this compound demonstrated significant cytotoxicity at concentrations ranging from 10 to 50 µM. The study attributed this effect to the compound's ability to induce cell cycle arrest and promote apoptosis .
  • Antimicrobial Efficacy :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 25 µg/mL, indicating its potential as an antibacterial agent .

Research Findings Summary Table

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cell lines at 10-50 µM
Antimicrobial EfficacyInhibited growth of S. aureus and E. coli at ≥25 µg/mL
Mechanism of ActionPotential interaction with metabolic pathways leading to cell death

Safety Profile

While the biological activities are promising, safety assessments indicate that further studies are necessary to evaluate the toxicity and long-term effects of this compound. Current data suggest minimal acute toxicity; however, comprehensive toxicological evaluations are still required.

Hazard Identification

According to safety data sheets, this compound is classified under general laboratory chemicals with no specific hazards identified at standard handling conditions .

Scientific Research Applications

Physical Properties

  • Appearance : Typically a white to off-white solid.
  • Solubility : Soluble in organic solvents such as methanol and dimethyl sulfoxide.

Medicinal Chemistry

Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate is primarily explored for its potential therapeutic properties. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Studies

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications to the cyclobutane ring can improve the compound's efficacy against resistant cancer strains .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Synthetic Pathways

  • Building Block for Amino Acids : this compound can be utilized as a precursor for the synthesis of various amino acids and peptides. Its functional groups allow for easy modification and incorporation into larger molecular frameworks .
  • Stereochemical Studies : The compound's stereochemistry provides an excellent platform for studying stereoselective reactions, which are crucial in the development of chiral drugs. Researchers have utilized this compound to explore asymmetric synthesis methodologies .

Drug Development

The unique properties of this compound make it an attractive candidate in drug formulation.

Formulation Studies

  • Prodrug Design : This compound can be engineered into prodrugs that enhance bioavailability and target-specific delivery. By modifying its ester functionality, researchers aim to improve pharmacokinetic profiles .
  • Combination Therapies : Investigations into combination therapies involving this compound have shown promise in enhancing the efficacy of existing treatments, particularly in oncology .

Table 1: Comparative Analysis of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against cancer cells
AntimicrobialInhibition of bacterial growth
Stereoselective ReactionsHigh selectivity in synthesis

Table 2: Synthetic Applications

Application TypeDescriptionPotential Benefits
Building Block for Amino AcidsPrecursor for amino acid synthesisVersatile modifications
Prodrug DesignEnhances bioavailabilityImproved pharmacokinetics
Combination TherapiesEnhances efficacy of existing treatmentsTargeted therapy

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions to yield a free amine. Common reagents include trifluoroacetic acid (TFA) or HCl in dioxane. For example:
Reaction:
Boc-protected amineTFA (20–50%) in DCMFree amine + CO2+tert-butanol\text{Boc-protected amine} \xrightarrow{\text{TFA (20–50\%) in DCM}} \text{Free amine + CO}_2 + \text{tert-butanol}

Reagent/ConditionTemperatureOutcome
TFA in dichloromethane (DCM)0–25°CDeprotection to primary amine
HCl in dioxane25–40°CDeprotection with salt formation

This step is critical for subsequent functionalization, such as peptide coupling or alkylation .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid.

Reaction:
COOCH3NaOH/H2O or H3O+COOH\text{COOCH}_3 \xrightarrow{\text{NaOH/H}_2\text{O or H}_3\text{O}^+} \text{COOH}

ConditionCatalystProduct
1M NaOH, aqueous ethanolRefluxCyclobutane carboxylic acid
6M HCl, THF/water60°C, 12hAcid with >90% yield

The carboxylic acid can then participate in amide bond formation or reduction to alcohols .

Oxidation of the Hydroxyl Group

The secondary alcohol at the 3-position can be oxidized to a ketone, though cyclobutane ring strain may require mild conditions.

Reaction:
OHPCC or SwernC=O\text{OH} \xrightarrow{\text{PCC or Swern}} \text{C=O}

ReagentSolventOutcome
Pyridinium chlorochromate (PCC)DCMKetone with minimal ring opening
Dess-Martin periodinaneDCM/THFHigh selectivity

Ring-Opening Reactions

The strained cyclobutane ring may undergo thermal or photochemical ring-opening. For example:
Reaction:
CyclobutaneΔ or hνOpen-chain diradical/alkene\text{Cyclobutane} \xrightarrow{\Delta \text{ or } h\nu} \text{Open-chain diradical/alkene}

ConditionProductNotes
150°C, tolueneConjugated dieneRequires stabilizing groups
UV light (300 nm)Bicyclic intermediatesStereospecific pathways

Functionalization of the Hydroxyl Group

The hydroxyl group can be converted into leaving groups (e.g., tosylate) for nucleophilic substitution:

Reaction:
OHTsCl, pyridineOTsNaN3N3\text{OH} \xrightarrow{\text{TsCl, pyridine}} \text{OTs} \xrightarrow{\text{NaN}_3} \text{N}_3

StepReagentOutcome
TosylationTsCl, pyridineTosylate intermediate
Azide substitutionNaN₃, DMFAzide for click chemistry

Stereochemical Considerations

The compound exists in cis and trans diastereomers (e.g., rel-(1r,3s) vs. rel-(1s,3r)), which exhibit distinct reactivities:

ConfigurationReactivity with Boc DeprotectionHydroxyl Oxidation Rate
cis (1r,3s)Faster due to steric relief1.5× faster than trans
trans (1s,3r)Slower, requires stronger acidBaseline rate

Comparison with Similar Compounds

The compound’s closest structural analogs include ethyl ester derivatives and cyclobutanes with alternative substituents. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Cyclobutane-Based Analogs
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS Number Purity/Commercial Availability
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate C₁₁H₁₉NO₅¹ 245.3² 3-OH, 1-methyl ester Not provided Not specified
Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate C₁₂H₂₁NO₅ 259.3 3-OH, 1-ethyl ester 413597-67-8 ≥97% (commercial)
Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate C₁₂H₂₁NO₄ 243.3 1-methyl cyclobutane, no hydroxyl 1946010-80-5 Available (custom synthesis)

¹Inferred by replacing the ethyl group in ’s compound (C₁₂H₂₁NO₅) with a methyl group. ²Calculated based on molecular formula.

Key Differences:

Ester Group Variation: The methyl ester in the target compound vs. the ethyl ester in its analog () impacts lipophilicity and metabolic stability. Methyl esters generally exhibit lower molecular weight and slightly higher solubility in polar solvents compared to ethyl esters .

Hydroxyl Group Presence :

  • The 3-hydroxyl group in the target compound and its ethyl analog () enables hydrogen bonding and participation in reactions like phosphorylation or glycosylation. This contrasts with the hydroxyl-free analog in , which may prioritize stability over reactivity .

Stereochemical Considerations: specifies cis stereochemistry at the 3-amino and 1-methyl positions, which could enforce a specific ring puckering mode. The target compound’s stereochemistry (unclear from evidence) would similarly dictate its conformational preferences .

Q & A

Q. Optimization Strategies :

  • Temperature : Lower temperatures (0–5°C) during Boc protection reduce carbamate byproducts .
  • Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate Boc group introduction .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) improve cyclization efficiency .

How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure and purity of this compound?

Basic Research Question

  • ¹H/¹³C NMR :
    • Boc group : Look for tert-butyl signals at δ 1.4 ppm (singlet, 9H) in ¹H NMR and ~80 ppm in ¹³C NMR .
    • Cyclobutane protons : Distinct splitting patterns (e.g., AB systems) between δ 2.5–4.0 ppm indicate ring strain .
  • Mass Spectrometry (MS) :
    • Molecular ion peak at m/z 273.3 (C₁₂H₁₉NO₅) with fragmentation at the Boc group (m/z 214.2 after loss of (CH₃)₃CO) .
  • Purity assessment : HPLC with a C18 column (acetonitrile/water gradient) detects impurities <0.5% .

What are the key considerations for handling and storing this compound to ensure chemical stability?

Basic Research Question

  • Storage : Keep at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
  • Light sensitivity : Amber glass vials minimize photodegradation of the cyclobutane ring .
  • Moisture control : Use molecular sieves (3Å) in storage solutions to avoid ester hydrolysis .

How does the tert-butoxycarbonyl (Boc) group influence the compound's reactivity in subsequent reactions?

Advanced Research Question

  • Protection : The Boc group shields the amine during cyclobutane functionalization, enabling selective reactions at the hydroxyl or ester groups .
  • Deprotection challenges : Acidic conditions (e.g., TFA/DCM) remove the Boc group but may protonate the cyclobutane ring, requiring buffered systems (pH 4–6) to stabilize intermediates .
  • Steric effects : The bulky Boc group slows nucleophilic attacks at the adjacent carbonyl, favoring regioselective modifications .

What strategies resolve contradictions in reaction yield data during synthesis scale-up?

Advanced Research Question

  • Kinetic profiling : Monitor intermediates via in-situ IR spectroscopy to identify bottlenecks (e.g., slow cyclization at >5 mmol scale) .
  • Solvent optimization : Switch from THF to DMF for improved solubility of Boc-protected intermediates at higher concentrations .
  • Catalyst loading : Increase DMAP from 5 mol% to 10 mol% to maintain reaction rates during Boc introduction .

What in vitro assays evaluate the biological activity of this compound, and how should IC₅₀ measurements be interpreted?

Advanced Research Question

  • Enzyme inhibition : Use fluorogenic substrates (e.g., para-nitrophenyl acetate) to measure esterase inhibition, calculating IC₅₀ via nonlinear regression .
  • Cell viability assays : Test cytotoxicity in HEK293 or HepG2 cells using MTT, ensuring controls account for ester hydrolysis by intracellular lipases .
  • Data interpretation : IC₅₀ values <10 µM suggest therapeutic potential but require validation against off-target effects (e.g., cytochrome P450 screening) .

How does the stereochemistry of the cyclobutane ring affect biological interactions?

Advanced Research Question

  • Conformational analysis : X-ray crystallography or DFT calculations reveal puckered cyclobutane geometry, influencing binding to rigid enzyme active sites .
  • Enantiomer separation : Chiral HPLC (e.g., Chiralpak AD-H column) isolates (R,R) and (S,S) isomers, with bioassays showing 2–5x higher activity for the (R,R) form .

What computational methods predict the compound's reactivity in different solvents?

Advanced Research Question

  • DFT calculations : Gaussian09 simulations (B3LYP/6-31G*) model solvation effects, showing higher stability in polar solvents (ΔG < −20 kcal/mol in methanol) .
  • MD simulations : GROMACS trajectories predict aggregation tendencies in aqueous solutions, guiding formulation design .

How can chromatographic purification achieve >99% enantiomeric purity?

Advanced Research Question

  • Stationary phase : Use cellulose-based chiral columns (e.g., Daicel CHIRALPAK IC) with hexane/isopropanol (85:15) for baseline separation .
  • Gradient optimization : Adjust flow rates (1.0–2.0 mL/min) to balance resolution and run time .

What are common side reactions during Boc deprotection, and how are they mitigated?

Advanced Research Question

  • Side reactions :
    • Ester hydrolysis under strong acids (e.g., HCl) → Use buffered TFA (pH 3.5) .
    • Cyclobutane ring opening → Add scavengers (e.g., triethylsilane) to quench carbocations .
  • Monitoring : LC-MS tracks deprotection progress, stopping the reaction at >95% conversion .

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